![molecular formula C21H17ClFN3O B2637493 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-75-3](/img/structure/B2637493.png)
3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring which is a fused benzene and imidazole ring, and a pyridinone which is a pyridine ring with a carbonyl (C=O) and a nitrogen. The presence of these functional groups could suggest potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyridinone rings, followed by the introduction of the benzyl group with the appropriate halogen substituents. Without specific literature or patents, it’s difficult to provide a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electron withdrawing fluorine and chlorine atoms on the benzyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The electron-withdrawing halogens on the benzyl group could make it more susceptible to nucleophilic attack. The presence of the nitrogen in the imidazole and pyridine rings could also have implications for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and halogens could affect its solubility, boiling point, and melting point .Scientific Research Applications
Coordination Chemistry and Properties
- Synthesis and Properties : A comprehensive review of the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and its analogues reveals extensive work on the preparation and properties of these compounds. They exhibit significant biological and electrochemical activity, suggesting potential areas of interest for further investigation of similar compounds (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
- Novel Synthesis of Omeprazole : Research into novel methods of synthesizing omeprazole, a proton pump inhibitor, highlights the pharmaceutical significance of benzimidazole derivatives. This includes the study of various impurities which could provide insights into the development of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Research on quinazolines, a related chemical class, for their application in optoelectronic materials demonstrates the potential for complex molecules like 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone in this area. The incorporation of benzimidazole and related fragments into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBWIYUUVKMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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